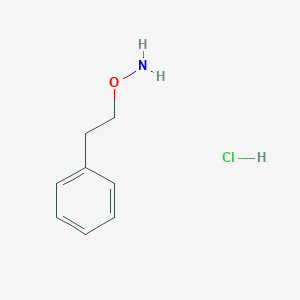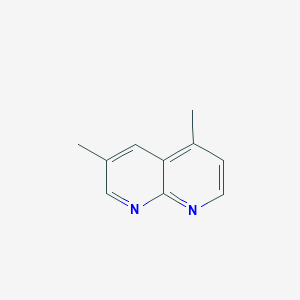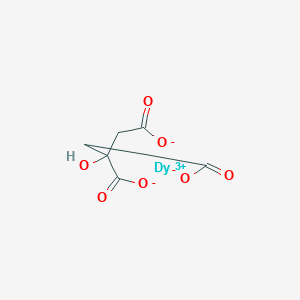
Cadmium-114
説明
Cadmium-114 is an isotope of the element cadmium, which belongs to Group 12 of the periodic table. This compound has an atomic number of 48 and a mass number of 114, consisting of 48 protons and 66 neutrons. It is one of the naturally occurring isotopes of cadmium and is stable. Cadmium itself is a soft, bluish-white metal that is highly toxic even at low concentrations. It is primarily used in batteries, pigments, coatings, and as a stabilizer in plastics .
準備方法
Synthetic Routes and Reaction Conditions: Cadmium-114 can be isolated from natural cadmium sources through various methods. One common method involves the fractional distillation of cadmium metal, where this compound is separated based on its slight differences in physical properties compared to other isotopes.
Industrial Production Methods: In industrial settings, cadmium is often obtained as a by-product of zinc refining. The process involves the roasting of zinc ores, which produces cadmium oxide as a fume. This fume is then collected and reduced to metallic cadmium using carbon. The cadmium metal is further purified through electrolysis or distillation to obtain high-purity this compound .
Types of Reactions:
-
Oxidation: this compound reacts with oxygen to form cadmium oxide (CdO). This reaction occurs readily when cadmium is heated in the presence of air. [ 2 \text{Cd} + \text{O}_2 \rightarrow 2 \text{CdO} ]
-
Reduction: Cadmium oxide can be reduced back to metallic cadmium using reducing agents such as carbon. [ \text{CdO} + \text{C} \rightarrow \text{Cd} + \text{CO} ]
-
Substitution: this compound can undergo substitution reactions with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂). [ \text{Cd} + \text{Cl}_2 \rightarrow \text{CdCl}_2 ]
Common Reagents and Conditions:
Oxidation: Oxygen or air, typically at elevated temperatures.
Reduction: Carbon or other reducing agents, often at high temperatures.
Substitution: Halogens like chlorine or bromine, usually in aqueous or gaseous form.
Major Products:
Oxidation: Cadmium oxide (CdO)
Reduction: Metallic cadmium (Cd)
Substitution: Cadmium halides (e.g., CdCl₂, CdBr₂).
科学的研究の応用
Cadmium-114 has several applications in scientific research:
Chemistry: Used as a tracer isotope in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the effects of cadmium on living organisms, particularly its toxicological impact.
Medicine: Utilized in medical research to develop diagnostic tools and treatments for cadmium poisoning.
Industry: Applied in the development of advanced materials, such as cadmium-based quantum dots for use in optoelectronic devices and sensors
作用機序
Cadmium-114 exerts its effects primarily through the induction of oxidative stress and disruption of cellular signaling pathways. It interferes with calcium signaling, leading to cellular dysfunction and apoptosis. This compound also affects the expression of various genes through epigenetic modifications, such as DNA methylation and histone modifications. These molecular changes can result in long-term health effects, including carcinogenesis .
類似化合物との比較
Cadmium-114 can be compared with other cadmium isotopes and similar heavy metals:
Cadmium-112: Another stable isotope of cadmium with similar chemical properties but different neutron count.
Cadmium-113: A radioactive isotope with a longer half-life, used in nuclear medicine.
Zinc-64: A stable isotope of zinc, which shares similar chemical properties with cadmium but is less toxic.
Mercury-202: A stable isotope of mercury, another Group 12 element, which is more toxic and has different physical properties.
Uniqueness of this compound: this compound is unique due to its stability and abundance among cadmium isotopes. Its stable nature makes it suitable for long-term studies and applications in various fields .
特性
IUPAC Name |
cadmium-114 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOSMKKIYDKNTQ-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[114Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930801 | |
| Record name | (~114~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.903365 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14041-58-8 | |
| Record name | Cadmium, isotope of mass 114 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~114~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)


![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)







